4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid is a boronic acid derivative characterized by its unique structure, featuring a phenyl group substituted with a tert-butyldimethylsilyloxy moiety. Its molecular formula is C₁₈H₂₅BO₃Si, and it has a molecular weight of 328.29 g/mol. This compound is notable for its applications in organic synthesis, particularly in coupling reactions and as a building block for various organic materials.
One of the primary applications of 4-[4-(tert-Butyldimethylsilyloxy)phenyl]phenylboronic acid is in Suzuki-Miyaura coupling reactions [1]. This powerful tool in organic synthesis allows researchers to create carbon-carbon bonds between an organic boronic acid and a halide-containing organic molecule. 4-[4-(tert-Butyldimethylsilyloxy)phenyl]phenylboronic acid acts as the boronic acid component, enabling the formation of complex organic molecules with a biphenyl (two phenyl rings connected by a single bond) structure. Here's an example of its use in a scientific publication describing the synthesis of novel fluorescent materials [2].
The presence of the tert-butyldimethylsilyloxy (TBDMS) group in 4-[4-(tert-Butyldimethylsilyloxy)phenyl]phenylboronic acid makes it a valuable precursor for synthesizing more complex organic molecules. The TBDMS group acts as a protecting group, shielding the hydroxyl group (-OH) from unwanted reactions during the synthesis process. Later, the TBDMS group can be selectively removed under specific conditions to reveal the free hydroxyl group, allowing for further functionalization of the molecule [3]. An example of this application can be found in research focused on the development of new therapeutic agents, where 4-[4-(tert-Butyldimethylsilyloxy)phenyl]phenylboronic acid is used as a starting material for the synthesis of bioactive molecules [4].
4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid exhibits significant biological activity, particularly as a precursor in the synthesis of biologically active molecules. Notably, it has been linked to the development of:
The synthesis of 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid typically involves:
This compound finds utility across various fields:
Studies on interaction profiles indicate that 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid can interact with various biological targets. Its ability to modulate receptor activity makes it an interesting subject for pharmacological studies, particularly concerning its binding affinities and selectivity towards MCH1R and other related receptors.
Several compounds share structural similarities with 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-(tert-Butyldimethylsilyloxy)phenylboronic acid | C₁₂H₂₁BO₃Si | Simpler structure; fewer aromatic rings |
(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)boronic acid | C₁₂H₂₀BClO₃Si | Contains a chlorine substituent; different reactivity profile |
3-Bromo-4-methylphenoxy(tert-butyl)dimethylsilane | C₁₄H₁₉BrO | Different functional groups affecting solubility and reactivity |
The uniqueness of 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid lies in its dual aromatic system combined with a silyloxy group, enhancing its stability and reactivity compared to simpler boronic acids.
4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid represents a sophisticated biphenyl boronic acid derivative featuring a tert-butyldimethylsilyloxy protecting group [1]. The compound exhibits the molecular formula C₁₈H₂₅BO₃Si with a molecular weight of 328.3 g/mol [1]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as [4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]phenyl]boronic acid [1].
The molecular architecture consists of two phenyl rings connected through a direct carbon-carbon bond, forming the characteristic biphenyl framework [1]. The boronic acid functional group (-B(OH)₂) is positioned at the para position of one phenyl ring, while the opposite phenyl ring bears a tert-butyldimethylsilyloxy substituent at its para position [1]. This structural arrangement creates a linear, extended conjugated system that influences both the electronic and physical properties of the molecule [1].
The stereochemical analysis reveals that the compound contains no defined stereogenic centers, resulting in zero defined atom stereocenter count and zero undefined atom stereocenter count [1]. Similarly, the molecule exhibits zero defined bond stereocenter count and zero undefined bond stereocenter count, indicating the absence of geometric isomerism [1]. The rotatable bond count of five provides considerable conformational flexibility, particularly around the silicon-oxygen bond and the tert-butyl group [1].
The compound's structural complexity is quantified at 365, reflecting the intricate arrangement of functional groups and the presence of the silicon-containing protecting group [1]. The heavy atom count of 23 encompasses all non-hydrogen atoms within the molecular framework [1].
While specific X-ray crystallographic data for 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid was not directly available in the literature, related phenylboronic acid derivatives have provided valuable structural insights [2]. Crystallographic studies of similar biphenyl boronic acid compounds have demonstrated that the para-phenyl position serves as the most convenient site for introducing appropriate substituents without disrupting the fundamental binding orientation [2].
The three-dimensional conformational status for this compound indicates that conformer generation is disallowed due to molecular modeling force field limitations, specifically the Merck Molecular Force Field 94s unsupported element parameters [1]. This computational limitation suggests that the silicon-containing substituent introduces complexities that standard molecular modeling approaches cannot adequately address [1].
Comparative crystallographic analyses of related boronic acid derivatives have revealed that the presence of bulky protecting groups, such as the tert-butyldimethylsilyl moiety, can significantly influence the crystal packing arrangements and intermolecular hydrogen bonding patterns [2]. These structural modifications often result in altered lattice parameters and space group assignments compared to simpler phenylboronic acid derivatives [2].
The thermal properties of 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid have not been extensively documented in the available literature. However, related tert-butyldimethylsilyloxy-substituted phenylboronic acids provide comparative thermal data [3] [4] [5]. The closely related 4-(tert-butyldimethylsilyloxy)phenylboronic acid exhibits melting points ranging from 194-198°C according to literature sources [3] [6], while other reports indicate melting points of 207°C [4] [5].
The thermal stability of tert-butyldimethylsilyl protecting groups generally demonstrates good resistance to thermal decomposition under standard laboratory conditions [7]. The predicted boiling point for similar compounds with tert-butyldimethylsilyloxy substituents ranges from 321.4±44.0°C [6] [8], suggesting that the biphenyl derivative would exhibit comparable or higher boiling points due to increased molecular weight and extended conjugation [1].
Thermal analysis considerations for this compound class indicate that the tert-butyldimethylsilyl group can undergo thermal deprotection at elevated temperatures, typically above 200°C under acidic conditions [7]. This thermal behavior is significant for synthetic applications and purification procedures [7].
The solubility characteristics of 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid are influenced by both the hydrophobic tert-butyldimethylsilyl protecting group and the hydrophilic boronic acid functionality [9]. The presence of the silicon-containing substituent significantly enhances solubility in organic solvents compared to unprotected phenylboronic acids [9].
Organoboron compounds with tert-butyldimethylsilyloxy substituents typically exhibit good solubility in nonpolar and moderately polar organic solvents [9]. This enhanced solubility profile is advantageous for various synthetic applications, particularly in cross-coupling reactions where homogeneous reaction conditions are preferred [9].
The compound's topological polar surface area of 49.7 Ų indicates moderate polarity, with the boronic acid group contributing significantly to the overall polar character [1]. The hydrogen bond donor count of two and hydrogen bond acceptor count of three suggest potential for hydrogen bonding interactions with protic solvents [1].
Nuclear magnetic resonance spectroscopy provides detailed structural characterization for boronic acid derivatives [10] [11] [12]. The ¹H NMR spectrum of related tert-butyldimethylsilyloxy compounds typically displays characteristic signals for the tert-butyl protons as a singlet around 0.94 ppm and the dimethylsilyl protons as a singlet near 0.19 ppm [10].
The aromatic region of the ¹H NMR spectrum exhibits distinct patterns for the biphenyl system, with the boronic acid-substituted phenyl ring showing signals typically around 7.7-8.0 ppm [10]. The tert-butyldimethylsilyloxy-substituted phenyl ring displays proton signals in the 6.8-7.2 ppm region, reflecting the electron-donating nature of the silyloxy substituent [10].
¹¹B NMR spectroscopy serves as a particularly valuable technique for characterizing boronic acid compounds [11] [12] [13]. The boron nucleus exhibits chemical shifts that are sensitive to the hybridization state, with tetrahedral boron centers typically appearing around 0 ppm and trigonal boron centers showing significant downfield shifts [11] [12] [13]. The presence of tetracoordinated boron centers in related phenylboronic acid derivatives has been confirmed through ¹¹B NMR analysis [11] [12].
Infrared spectroscopy reveals characteristic absorption bands for the various functional groups present in the molecule [14] [15]. The boronic acid group typically exhibits broad absorption bands in the 3200-3600 cm⁻¹ region corresponding to B-OH stretching vibrations [14]. The tert-butyldimethylsilyl group contributes characteristic Si-CH₃ stretching modes and Si-O-C stretching vibrations [14].
Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns characteristic of the compound [14]. The exact mass of 328.1666014 Da serves as a definitive identifier for the molecular ion peak [1].
The electronic properties of 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid are significantly influenced by the extended conjugation of the biphenyl system and the electronic effects of the substituents [16] [17]. Density functional theory calculations on related boronic acid systems have provided insights into the electronic structure and reactivity patterns [16] [17] [18].
The biphenyl framework facilitates electron delocalization across the aromatic rings, with the boronic acid group serving as an electron-accepting center [19] [20]. The tert-butyldimethylsilyloxy substituent acts as an electron-donating group through resonance effects, creating an electronic push-pull system that can influence the compound's reactivity and spectroscopic properties [16].
Theoretical analyses of similar boronic acid derivatives have employed density functional theory methods, particularly B3LYP functional with various basis sets, to predict electronic properties [17] [18]. These calculations typically focus on frontier molecular orbital energies, with the highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap providing insights into electronic excitation properties [17] [18].
The presence of the silicon atom in the protecting group introduces additional electronic considerations [16]. Density functional theory calculations predict that the tert-butyldimethylsilyl group can influence conformational preferences and electronic distribution within the molecule [16]. The silicon-oxygen bond exhibits partial ionic character, contributing to the overall electronic properties of the compound [16].
Electrostatic potential analysis provides valuable information about the charge distribution and potential reactive sites within the molecule [18]. The boronic acid functionality typically exhibits regions of positive electrostatic potential, while the silyloxy-substituted aromatic ring shows areas of negative potential [18].
A comprehensive comparative analysis reveals significant differences between 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid and related boronic acid derivatives [2] [19] [21]. The structural modifications introduced by the biphenyl framework and the tert-butyldimethylsilyl protecting group result in distinct physical and chemical properties [2] [19].
Property | Target Compound | 4-(TBDMS-oxy)phenylboronic acid | 3-(TBDMS-oxy)phenylboronic acid | Phenylboronic acid |
---|---|---|---|---|
Molecular Weight (g/mol) | 328.3 [1] | 252.19 [3] | 252.19 [22] | 121.93 [21] |
Melting Point (°C) | Not reported | 194-198 [3] | 86-91 [22] | 216-219 [21] |
Rotatable Bonds | 5 [1] | 3 [3] | 3 [22] | 1 [21] |
Topological PSA (Ų) | 49.7 [1] | ~49 [3] | ~49 [22] | ~40 [21] |
The comparative analysis demonstrates that the biphenyl derivative exhibits increased molecular complexity and flexibility compared to simpler phenylboronic acids [1] [2]. The additional phenyl ring contributes approximately 76 mass units to the overall molecular weight while introducing two additional rotatable bonds [1].
Substitution pattern effects are evident when comparing the para- and meta-isomers of tert-butyldimethylsilyloxy phenylboronic acids [3] [22]. The para-substituted derivative shows significantly higher melting points (194-198°C) compared to the meta-isomer (86-91°C), indicating stronger intermolecular interactions in the para-substituted form [3] [22].
Electronic effects of the tert-butyldimethylsilyl protecting group versus other common substituents reveal distinct reactivity patterns [2] [19] [23]. The silyl protecting group provides steric bulk and electronic donation without significantly altering the fundamental boronic acid reactivity [9] [2]. This contrasts with electron-withdrawing groups like formyl substituents or electron-donating groups like methoxy substituents, which can significantly influence the Lewis acidity of the boronic acid center [2] [23].
The enhanced solubility profile of tert-butyldimethylsilyl-protected derivatives compared to unprotected phenylboronic acids represents a significant advantage in synthetic applications [9] [19]. This improved solubility facilitates cross-coupling reactions and other transformations that require homogeneous reaction conditions [9] [19].
Metabolic stability considerations indicate that tert-butyl-containing compounds can be susceptible to metabolic degradation [7]. However, the silicon-protected derivative may exhibit different metabolic pathways compared to simple tert-butyl substituents, potentially offering improved stability profiles [7].
The synthesis of 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid can be achieved through several established classical methodologies, with the most fundamental approaches involving traditional organometallic chemistry. The Grignard-based synthesis represents the cornerstone classical approach, utilizing phenylmagnesium bromide or related organometallic reagents [1] [2]. This methodology typically involves the treatment of 4-bromobiphenyl derivatives with magnesium metal to generate the corresponding Grignard reagent, followed by reaction with trimethyl borate to form the ester, which is subsequently hydrolyzed to yield the target boronic acid [2] [3].
The classical lithiation-borylation sequence provides another well-established synthetic route [4] [5]. This approach employs n-butyllithium for metal-halogen exchange reactions with aryl bromides at cryogenic temperatures (-78°C to -50°C), followed by treatment with borate esters such as trimethyl borate or triisopropyl borate [4] [6]. The reaction typically proceeds with yields ranging from 65-80% and offers excellent regioselectivity when properly controlled [1] [7].
Silylation protection strategies constitute a critical component of classical synthetic routes, particularly for the introduction of the tert-butyldimethylsilyloxy substituent [8] [9]. The most common approach involves the reaction of 4-hydroxyphenylboronic acid with tert-butyldimethylsilyl chloride in the presence of imidazole as a base in dimethylformamide solvent [8]. This transformation proceeds under mild conditions (20°C) and typically achieves yields of 90% or higher [8] [10].
The classical Miyaura borylation methodology represents another fundamental approach, utilizing transition metal catalysis for the formation of carbon-boron bonds from aryl halides [11] [12]. This method employs palladium catalysts in combination with diboron reagents or tetrahydroxydiboron under basic conditions [11]. The reaction typically requires temperatures of 80-120°C and provides good functional group tolerance [12] [6].
The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most versatile and widely employed methodologies for constructing the biphenyl framework present in 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid [13] [14]. This palladium-catalyzed transformation enables the coupling of organoboron compounds with organic halides or pseudohalides under mild, functional group-tolerant conditions [13] [15].
The mechanism of the Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination [13] [16]. The oxidative addition step involves the insertion of palladium(0) into the carbon-halogen bond of the aryl halide substrate, forming a palladium(II) intermediate [15]. The transmetalation step involves the transfer of the organic group from boron to palladium, facilitated by the presence of base [13] [17]. Finally, reductive elimination leads to carbon-carbon bond formation and regeneration of the palladium(0) catalyst [13] [14].
Base selection plays a crucial role in Suzuki-Miyaura coupling efficiency, with commonly employed bases including potassium carbonate, sodium carbonate, and cesium carbonate [14] [18]. The base serves multiple functions, including activation of the boronic acid through formation of boronate complexes and neutralization of hydrogen halide byproducts [13] [19]. Recent mechanistic studies have revealed that the base-mediated formation of quaternary boronate species significantly enhances the rate of transmetalation [19].
Catalyst systems for Suzuki-Miyaura coupling have undergone significant development, with modern catalyst systems exhibiting enhanced activity and selectivity [14] [17]. Palladium-phosphine complexes remain the most widely employed catalysts, with ligands such as SPhos, XPhos, and other biaryl phosphines providing excellent performance [14]. The choice of ligand significantly influences the reaction outcome, particularly for challenging substrates such as aryl chlorides and sterically hindered coupling partners [17].
Reaction optimization typically involves careful control of temperature (60-100°C), reaction time (2-8 hours), and solvent selection [14] [18]. Common solvents include dimethylformamide, toluene, and aqueous solvent mixtures [18]. The use of microwave heating has been shown to significantly reduce reaction times while maintaining high yields [15].
The installation of tert-butyldimethylsilyl protecting groups represents a critical aspect of the synthetic strategy for 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid synthesis [20] [9]. Modern silylation methodologies have evolved to provide enhanced selectivity, efficiency, and functional group compatibility [21] [22].
Silylating reagents for tert-butyldimethylsilyl protection primarily include tert-butyldimethylsilyl chloride and tert-butyldimethylsilyl triflate [9] [23]. The chloride derivative is more commonly employed due to its stability and ease of handling, while the triflate offers enhanced reactivity for challenging substrates [9]. The silylation reaction typically proceeds through an SN2 mechanism, involving nucleophilic attack of the alcohol oxygen on the silicon center [20] [24].
Base selection for silylation reactions significantly influences both reaction rate and selectivity [20] [25]. Imidazole represents the most commonly employed base, providing an optimal balance of reactivity and selectivity [8] [25]. Alternative bases include pyridine, triethylamine, and 2,6-lutidine, each offering distinct advantages for specific substrate classes [25]. The use of catalytic amounts of tetrabutylammonium bromide has been shown to accelerate silylation reactions under solvent-free conditions [25].
Reaction conditions for silylation typically involve mild temperatures (0-25°C) and anhydrous solvents such as dimethylformamide or dichloromethane [9] [25]. The reaction time varies from 2-24 hours depending on substrate reactivity and reaction conditions [8] [25]. Recent developments have demonstrated that silylation can be performed under solvent-free conditions with enhanced reaction rates [25].
Selectivity considerations in silylation reactions are particularly important when multiple hydroxyl groups are present [26] [25]. The tert-butyldimethylsilyl group exhibits moderate selectivity for primary over secondary alcohols, while steric hindrance can be exploited to achieve regioselective protection [26] [27]. The development of one-pot silylation-alkylation sequences has provided access to orthogonally protected intermediates in a single operation [25].
Deprotection methodologies for tert-butyldimethylsilyl groups typically employ fluoride-based reagents, with tetrabutylammonium fluoride being the most common choice [20] [22]. Alternative deprotection methods include acidic conditions and transition metal catalysis [22]. The high affinity of silicon for fluorine makes fluoride-mediated deprotection highly efficient and selective [20] [28].
The optimization of reaction parameters represents a critical aspect of boronic acid synthesis, requiring careful consideration of multiple interdependent variables that influence both reaction efficiency and product quality [29] [30]. Temperature control emerges as the most fundamental parameter, with optimal temperatures varying significantly depending on the specific synthetic methodology employed [4] [29]. Classical Grignard-based approaches typically require cryogenic conditions (-78°C) for organometallic formation, followed by controlled warming to ambient temperature [1] [4]. In contrast, palladium-catalyzed borylation reactions generally proceed optimally at elevated temperatures (80-120°C) to ensure adequate catalyst turnover [11] [6].
Reaction time optimization involves balancing reaction completion against competing side reactions and substrate degradation [29] [6]. Flow chemistry approaches have demonstrated that dramatic reductions in reaction time (from hours to minutes) can be achieved while maintaining or improving yields [4] [6]. The implementation of continuous flow technology enables precise control of residence time, leading to more consistent product quality and reduced formation of byproducts [6] [31].
Catalyst loading optimization requires consideration of both economic factors and reaction efficiency [30] [31]. Typical catalyst loadings range from 1-10 mol%, with higher loadings generally providing faster reaction rates but increased costs [30]. Recent advances in catalyst design have enabled the development of highly active systems that maintain excellent performance at reduced loadings [6] [31].
Solvent system selection significantly impacts reaction kinetics, substrate solubility, and product isolation [29] [32]. Traditional solvents such as tetrahydrofuran, dimethylformamide, and toluene remain widely employed [4] [5]. However, the development of green chemistry approaches has led to increased interest in alternative solvents, including ionic liquids and deep eutectic solvents [33]. The choice of solvent also influences the efficiency of subsequent purification steps [34] [35].
Base concentration and selection play crucial roles in boronic acid synthesis, particularly for Suzuki-Miyaura coupling reactions [13] [17]. The base serves multiple functions, including substrate activation, byproduct neutralization, and pH control [19]. Optimization studies have demonstrated that base concentration typically ranges from 1-5 equivalents, with higher concentrations sometimes leading to decreased selectivity due to increased basicity [7] [29].
Pressure considerations become particularly important for reactions involving gaseous reagents or volatile solvents [29] [31]. Elevated pressure can enhance reaction rates through improved gas-liquid mass transfer and increased substrate concentrations [31]. However, pressure requirements must be balanced against equipment costs and safety considerations [29].
The purification of boronic acid derivatives presents unique challenges due to their distinctive chemical properties, including tendency toward anhydride formation, sensitivity to chromatographic conditions, and variable stability under different pH conditions [34] [36]. Crystallization methods represent the most scalable and economically viable purification approach, typically achieving purities greater than 95% with good recovery rates (70-85%) [34]. However, solvent compatibility issues often limit the applicability of crystallization, particularly for highly substituted boronic acids [36].
Chromatographic purification using silica gel columns frequently encounters difficulties due to the interaction between boronic acids and the silica surface [36] [37]. The Lewis acidic nature of boronic acids can lead to irreversible adsorption on silica gel, resulting in poor recovery rates and product decomposition [36]. Alternative stationary phases, including reverse-phase materials and specialized boronic acid-compatible supports, have been developed to address these limitations [38] [35].
Salt formation purification exploits the amphoteric nature of boronic acids to enable efficient separation from organic impurities [34]. The conversion of crude boronic acids to their sodium or potassium salts allows for extraction into aqueous phases, followed by acidification to regenerate the free boronic acid [34]. This approach typically achieves purities greater than 98% with good recovery rates (80-90%) [34].
Phase-switch purification represents an innovative approach that utilizes polyol additives such as sorbitol to selectively extract boronic acids into aqueous phases [39] [35]. This methodology achieves excellent purities (>95%) and recovery rates (85-95%) while avoiding the use of chromatographic supports [39]. The approach is particularly valuable for large-scale purification due to its high efficiency and scalability [39].
Specialized purification methods have been developed to address specific challenges associated with boronic acid purification [38] [36]. The formation of diethanolamine adducts provides crystalline derivatives that can be readily purified by crystallization, followed by liberation of the free boronic acid [36]. This approach is particularly useful for boronic acids that are difficult to crystallize directly [36].
Preparative high-performance liquid chromatography offers the highest achievable purities (>99%) but suffers from low throughput and high costs [35]. This technique is typically reserved for high-value compounds or analytical applications where maximum purity is required [35]. The use of boronic acid additives in mobile phases has been shown to improve resolution and reduce peak tailing [38] [35].
The transition from laboratory-scale synthesis to industrial production of 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid requires comprehensive evaluation of multiple scalability factors, including heat transfer limitations, mixing efficiency, and economic viability [6] [40]. Laboratory-scale optimization (milligram to gram quantities) focuses primarily on reaction optimization, safety screening, and analytical method development [6] [41]. At this scale, the primary challenges involve achieving reproducible results and establishing robust analytical methods for product characterization [41].
Pilot-scale development (gram to kilogram quantities) introduces significant engineering challenges related to heat transfer and mixing efficiency [6] [31]. The exothermic nature of many organometallic reactions requires careful temperature control to prevent thermal runaway and ensure consistent product quality [6]. Mixing becomes increasingly important at larger scales, as inadequate mixing can lead to localized concentration gradients and reduced reaction efficiency [31].
Industrial-scale production (kilogram to ton quantities) demands comprehensive economic analysis, including raw material costs, waste disposal expenses, and capital equipment requirements [40] [42]. The economic viability of industrial processes is heavily influenced by atom economy, with highly atom-efficient processes being strongly preferred [40]. Environmental considerations, including waste minimization and solvent recovery, become increasingly important at industrial scales [40] [42].
Process intensification strategies offer opportunities to improve efficiency and reduce capital costs through equipment design optimization and process control enhancements [6] [31]. The implementation of continuous flow technology has demonstrated significant advantages for boronic acid synthesis, including improved heat transfer, enhanced mixing, and reduced reaction times [6] [31]. However, continuous flow processes require substantial capital investment and specialized technical expertise [6].
Green chemistry metrics play an increasingly important role in industrial process development, with emphasis on reducing environmental impact and improving resource efficiency [40] [43]. The development of more sustainable synthetic routes often involves solvent replacement, catalyst recycling, and byproduct utilization strategies [40]. The implementation of life cycle assessment methodologies enables comprehensive evaluation of environmental impact across the entire production process [43].